molecular formula C10H10ClNO B256946 1-Ethyl-5-chloro-1H-indole-2(3H)-one

1-Ethyl-5-chloro-1H-indole-2(3H)-one

Cat. No. B256946
M. Wt: 195.64 g/mol
InChI Key: WWCWTUYWYOALRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-chloro-1H-indole-2(3H)-one is a chemical compound that belongs to the family of indoles. It is also known as 5-Chloro-1-ethyl-2-oxoindoline-3-acetic acid methyl ester. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science.

Mechanism of Action

The exact mechanism of action of 1-Ethyl-5-chloro-1H-indole-2(3H)-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-Ethyl-5-chloro-1H-indole-2(3H)-one has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, this compound has been shown to possess antioxidant and antibacterial activities. Furthermore, it has been found to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Ethyl-5-chloro-1H-indole-2(3H)-one in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various assays to study different biological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 1-Ethyl-5-chloro-1H-indole-2(3H)-one. One potential direction is the development of novel chemotherapeutic agents based on this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of analogs of 1-Ethyl-5-chloro-1H-indole-2(3H)-one could lead to the discovery of compounds with improved biological activities and pharmacokinetic properties.

Synthesis Methods

The synthesis of 1-Ethyl-5-chloro-1H-indole-2(3H)-one can be achieved through various methods. One of the most common methods involves the reaction of 5-chloroindole-2-carboxylic acid with ethyl chloroformate in the presence of a base. Another method involves the reaction of 5-chloroindole-2-carboxylic acid with thionyl chloride, followed by the reaction with ethyl acetate.

Scientific Research Applications

1-Ethyl-5-chloro-1H-indole-2(3H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, this compound has been found to possess anticancer properties, making it a potential candidate for the development of novel chemotherapeutic agents.

properties

Product Name

1-Ethyl-5-chloro-1H-indole-2(3H)-one

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

5-chloro-1-ethyl-3H-indol-2-one

InChI

InChI=1S/C10H10ClNO/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3

InChI Key

WWCWTUYWYOALRP-UHFFFAOYSA-N

SMILES

CCN1C(=O)CC2=C1C=CC(=C2)Cl

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)Cl

Origin of Product

United States

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